ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the hydroxy, piperazino, and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the piperazino group can introduce various functional groups .
Scientific Research Applications
ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The piperazino group may enhance its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-HYDROXY-2-METHYL-1-(PYRIDIN-2-YLMETHYL)BENZO[G]INDOLE-3-CARBOXYLATE: Another indole derivative with similar functional groups.
METHYL 6-AMINO-4-ISOBUTOXY-1H-INDOLE-2-CARBOXYLATE: Known for its antiviral activity.
Uniqueness
ETHYL 5-HYDROXY-2-[(4-METHYLPIPERAZINO)METHYL]-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C23H27N3O3/c1-3-29-23(28)22-19-15-18(27)9-10-20(19)26(17-7-5-4-6-8-17)21(22)16-25-13-11-24(2)12-14-25/h4-10,15,27H,3,11-14,16H2,1-2H3 |
InChI Key |
KHUCROKFCXKVOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)C |
Origin of Product |
United States |
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